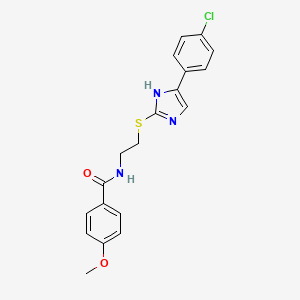

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-25-16-8-4-14(5-9-16)18(24)21-10-11-26-19-22-12-17(23-19)13-2-6-15(20)7-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFWNTWFQKFXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

- Imidazole Ring : Known for its diverse biological activities.

- Thioether Linkage : Provides unique reactivity and interaction capabilities.

- Benzamide Group : Imparts stability and potential for receptor binding.

The biological activity of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide is primarily attributed to its ability to interact with various biological targets, including:

- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their functions.

- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Biological Activities

Research has identified several promising biological activities associated with this compound:

Anticancer Activity

Studies have shown that imidazole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide have been reported to inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Imidazole derivatives are known to possess broad-spectrum antibacterial effects. Research indicates that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are linked to its ability to modulate cytokine production and inhibit pro-inflammatory pathways. This makes it a candidate for further studies in chronic inflammatory conditions.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various imidazole derivatives, including those structurally related to N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 10 µM, suggesting strong potential for therapeutic applications.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10 |

| Compound B | HeLa (Cervical Cancer) | 15 |

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of imidazole derivatives against Staphylococcus aureus. The results showed that compounds similar to N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus | 16 |

| Compound D | E. coli | 32 |

Comparison with Similar Compounds

3-Bromo-N-(2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897456-99-4)

- Structural Differences : Replaces the 4-methoxy group with a 3-bromo substituent on the benzamide ring.

- Impact of Substituents: Bromine increases molecular weight (436.8 vs. The absence of methoxy eliminates a hydrogen-bond acceptor site, which may alter target binding .

| Property | Target Compound | 3-Bromo Analog |

|---|---|---|

| Molecular Weight | ~406.89 | 436.8 |

| Key Substituents | 4-OCH₃, 4-Cl-Ph | 3-Br, 4-Cl-Ph |

| Potential Solubility | Moderate (due to OCH₃) | Low (Br increases lipophilicity) |

Triazole Derivatives (e.g., Compounds 7–9 from )

- Structural Features : Contain 1,2,4-triazole-3-thiones with sulfonyl and fluorophenyl groups.

- Key Differences: Tautomerism: Triazoles exist in thione-thiol equilibrium, enabling dynamic binding modes unlike the rigid imidazole in the target compound.

| Property | Target Compound | Triazole Derivatives (7–9) |

|---|---|---|

| Core Heterocycle | Imidazole | 1,2,4-Triazole |

| Tautomerism | None | Thione ↔ Thiol |

| Bioactivity | Predicted kinase inhibition | Antifungal/antimicrobial |

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

- Structural Features : Integrates a thiadiazole ring and acetylated pyridine.

- Functional Impact :

| Property | Target Compound | Compound 8a |

|---|---|---|

| Heterocycle | Imidazole | Thiadiazole + Pyridine |

| Hydrogen-Bonding Groups | Methoxy (-OCH₃) | Acetyl (C=O) |

| Molecular Weight | ~406.89 | 414.49 |

(S)-N-(2-Aminophenyl)-4-(((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)benzamide ()

- Structural Features: Contains a dihydroimidazole and aminophenyl group.

- Key Differences: Aminophenyl: Provides a primary amine for ionic interactions, contrasting with the target’s methoxy. Dihydroimidazole: Partial saturation may reduce aromaticity but increase flexibility .

| Property | Target Compound | Compound in |

|---|---|---|

| Benzamide Substituent | 4-OCH₃ | 2-NH₂ |

| Imidazole Saturation | Fully aromatic | 4,5-Dihydro |

| Potential Applications | Enzyme inhibition | HDAC inhibition |

Research Implications

- Bioactivity : The target compound’s 4-chlorophenyl and methoxy groups may optimize binding to hydrophobic pockets and catalytic sites, respectively.

- Optimization Opportunities :

- Introducing fluorine (as in triazole derivatives) could enhance metabolic stability.

- Thiadiazole cores () may improve π-stacking in enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.